molecular formula C6H4ClIN4S B13005114 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B13005114
Molekulargewicht: 326.55 g/mol
InChI-Schlüssel: IQIYXOHHSCGJCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by the presence of chlorine, iodine, and a methylthio group attached to the pyrazolo[3,4-d]pyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the pyrazolo[3,4-d]pyrimidine core. This can be achieved through the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with suitable reagents.

    Introduction of the Iodine Atom: The iodine atom is introduced via an iodination reaction. This can be done by treating the intermediate with iodine or an iodine-containing reagent under controlled conditions.

    Introduction of the Methylthio Group: The final step involves the introduction of the methylthio group. This can be achieved by reacting the intermediate with a methylthiolating agent, such as methylthiol or a suitable thiolating reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This often includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and reduce production time.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrazolo[3,4-d]pyrimidine core.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidines, sulfoxides, sulfones, and various coupled products depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential anticancer, antiviral, and anti-inflammatory activities. The compound has shown promising results in inhibiting certain enzymes and pathways involved in disease progression.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins and nucleic acids.

    Industrial Applications: It is utilized in the development of new materials and chemical processes due to its unique reactivity and functional groups.

Wirkmechanismus

The mechanism of action of 4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with nucleic acids, affecting gene expression and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This functional group enhances its potential for diverse chemical transformations and biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C6H4ClIN4S

Molekulargewicht

326.55 g/mol

IUPAC-Name

4-chloro-3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H4ClIN4S/c1-13-6-9-3(7)2-4(8)11-12-5(2)10-6/h1H3,(H,9,10,11,12)

InChI-Schlüssel

IQIYXOHHSCGJCN-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=NNC(=C2C(=N1)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.